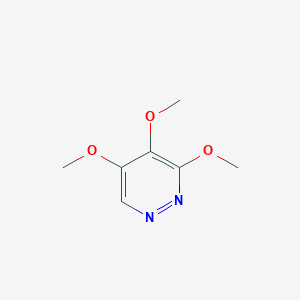

3,4,5-Trimethoxypyridazine

Description

Contextualization of Pyridazines within Nitrogen Heterocycles

Pyridazines are a class of aromatic heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. wikipedia.org They belong to the diazine family, which also includes pyrimidines and pyrazines. The presence of the two nitrogen atoms endows the pyridazine (B1198779) ring with unique physicochemical properties. nih.gov

Nitrogen-containing heterocycles are fundamental components in a vast array of natural products and synthetic compounds, with a significant number of FDA-approved drugs featuring these structural motifs. mdpi.com The pyridazine core, in particular, is found in various herbicides and pharmaceuticals. wikipedia.org The arrangement of the nitrogen atoms in the pyridazine ring leads to a high dipole moment and the ability to participate in hydrogen bonding, which can be crucial for interactions with biological targets. nih.gov

Pyridazines are generally considered electron-deficient aromatic systems, which influences their reactivity in chemical transformations. They can be synthesized through various methods, often involving the condensation of 1,4-dicarbonyl compounds with hydrazine. wikipedia.org

Significance of Methoxy (B1213986) Substituents in Heteroaromatic Systems

The methoxy group (-OCH₃) is a common substituent in organic chemistry that can significantly alter the electronic and steric properties of a molecule. wisdomlib.org When attached to an aromatic or heteroaromatic ring, the methoxy group can exert both inductive and resonance effects. libretexts.org

Overview of Potential Research Trajectories for 3,4,5-Trimethoxypyridazine

Given the general properties of pyridazines and methoxy-substituted heterocycles, several potential research trajectories for this compound can be envisioned.

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound would be a primary research goal. This would likely involve the construction of a suitably substituted 1,4-dicarbonyl precursor followed by cyclization with hydrazine. Detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to fully elucidate its structural features.

Exploration of Chemical Reactivity: Investigating the reactivity of the this compound core would be a fruitful area of research. This could include exploring its susceptibility to electrophilic and nucleophilic aromatic substitution, as well as its behavior in various coupling reactions to generate more complex molecular architectures.

Biological Screening: The combination of the pyridazine core, a known pharmacophore, with the trimethoxy substitution pattern, which is present in some bioactive natural products, suggests that this compound could be a candidate for biological screening. wikipedia.orgnih.gov Its potential as an anticancer, antimicrobial, or anti-inflammatory agent could be explored. For instance, trimethoxyphenyl derivatives have been investigated as tubulin inhibitors in cancer research. nih.govresearchgate.netrsc.org

Materials Science Applications: Aromatic nitrogen heterocycles can exhibit interesting photophysical and electronic properties. Research could be directed towards understanding the fluorescence or semiconducting properties of this compound and its derivatives, potentially leading to applications in organic electronics or as functional dyes. liberty.edu

While direct experimental data for this compound remains scarce, its structural components suggest a molecule with a rich and potentially valuable chemical and biological profile awaiting exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-10-5-4-8-9-7(12-3)6(5)11-2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLGKPDNNMUADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC(=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548149 | |

| Record name | 3,4,5-Trimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63910-39-4 | |

| Record name | 3,4,5-Trimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4,5 Trimethoxypyridazine

Historical Development of Pyridazine (B1198779) Core Synthesis Relevant to Methoxy-substituted Analogues

The journey into the synthesis of the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, dates back to the late 19th century. The initial synthesis of a substituted pyridazine was accomplished by Fischer, shortly after Knorr had first proposed the name "pyridazine" in 1885. liberty.edu It was Taüber who later, in the late 19th century, successfully synthesized the parent, unsubstituted pyridazine. liberty.edu These early methods laid the groundwork for the construction of the pyridazine ring system.

Historically, the synthesis of pyridazines often involved the condensation of 1,4-dicarbonyl compounds, or their equivalents, with hydrazine. A significant advancement in creating substituted pyridazines came from the use of substituted maleic anhydrides and maleic hydrazides. These precursors allow for the introduction of various functional groups onto the pyridazine ring, which can then be further modified. While direct historical methods for synthesizing 3,4,5-trimethoxypyridazine are not prominently documented, the foundational principles of building the pyridazine core and introducing substituents are crucial for understanding contemporary approaches.

Contemporary Approaches to the Preparation of this compound

Modern synthetic strategies for obtaining this compound are not widely reported in dedicated studies. However, a logical and chemically sound approach involves a two-step process: the synthesis of a suitable precursor, 3,4,5-trichloropyridazine (B3021642), followed by the nucleophilic substitution of the chloro groups with methoxy (B1213986) groups.

The key to synthesizing this compound from a polychlorinated precursor lies in the regioselective substitution of chlorine atoms with methoxide (B1231860) ions. The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The positions on the pyridazine ring exhibit different reactivities towards nucleophiles, which can be influenced by the electronic effects of existing substituents.

In the case of 3,4,5-trichloropyridazine, all three chlorine atoms are susceptible to nucleophilic attack. The reaction with sodium methoxide would be expected to proceed to completion, replacing all three chloro groups to yield the desired this compound. The regioselectivity in partial substitutions on other polysubstituted pyridazines can be complex, often yielding mixtures of isomers. However, for the exhaustive methoxylation to obtain the trimethoxy product, the primary challenge is ensuring the reaction goes to completion rather than controlling regioselectivity between the positions.

The most direct precursor for the synthesis of this compound is 3,4,5-trichloropyridazine. The synthesis of this key intermediate has been described and serves as the starting point for the introduction of the methoxy groups.

The synthesis of 3,4,5-trichloropyridazine begins with 4,5-dichloro-3-pyridazone. This starting material is heated under reflux with phosphorus oxychloride (POCl₃) to replace the oxo group with a chloro group, yielding 3,4,5-trichloropyridazine. prepchem.com

Once the 3,4,5-trichloropyridazine is obtained, it can be subjected to nucleophilic substitution with sodium methoxide (NaOMe) in a suitable solvent, such as methanol (B129727). This reaction would involve the sequential displacement of the three chloro atoms by methoxide ions to form the final product, this compound.

Table 1: Proposed Synthetic Pathway for this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4,5-Dichloro-3-pyridazone | Phosphorus oxychloride (POCl₃), Reflux | 3,4,5-Trichloropyridazine |

| 2 | 3,4,5-Trichloropyridazine | Sodium methoxide (NaOMe), Methanol (MeOH), Heat | This compound |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the two-step synthesis of this compound would focus on maximizing the yield and purity of the final product.

For the first step, the conversion of 4,5-dichloro-3-pyridazone to 3,4,5-trichloropyridazine, the reaction time and the ratio of phosphorus oxychloride are critical parameters. A reaction time of five hours under reflux is reported to be effective. prepchem.com Excess phosphorus oxychloride is typically used to ensure complete conversion and can also serve as the solvent.

In the second step, the nucleophilic substitution, the key variables are temperature, reaction time, and the stoichiometry of the sodium methoxide. A sufficient excess of sodium methoxide is necessary to drive the reaction to completion and ensure all three chlorine atoms are substituted. The reaction temperature will influence the rate of substitution; heating is likely required to achieve a reasonable reaction time. Post-reaction work-up would involve neutralization and extraction to isolate the product. The yield of this step would be dependent on the efficiency of the triple substitution and the purification process.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound would involve modifications to the established, yet potentially hazardous, synthetic route.

The use of phosphorus oxychloride in the first step is a significant environmental and safety concern, as it is a corrosive and toxic reagent. Green chemistry approaches would seek to replace POCl₃ with a less hazardous chlorinating agent or develop an alternative synthetic pathway that avoids this step altogether.

For the nucleophilic substitution step, while methanol is a relatively green solvent, optimizing the reaction to run at lower temperatures or with catalytic amounts of a phase-transfer catalyst could improve the energy efficiency. The use of microwave irradiation is a common strategy in modern organic synthesis to reduce reaction times and often improve yields, which aligns with green chemistry principles. researchgate.net Furthermore, minimizing waste through high-yield reactions and developing efficient purification methods that reduce solvent usage are key aspects of a greener synthesis.

While specific green synthetic routes for this compound are not yet established in the literature, the general trends in heterocyclic chemistry point towards the future development of more environmentally benign methods.

Chemical Reactivity and Transformations of 3,4,5 Trimethoxypyridazine

Electrophilic Aromatic Substitution Reactions on 3,4,5-Trimethoxypyridazine

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Aromatic systems like benzene (B151609) readily undergo these reactions. However, azine rings such as pyridine (B92270), and even more so pyridazine (B1198779), are highly deactivated towards electrophilic attack. researchgate.net This deactivation stems from the high electronegativity of the nitrogen atoms, which withdraw electron density from the ring and can become protonated or coordinate with Lewis acids under typical SEAr conditions, further increasing the ring's electron deficiency. wikipedia.org

For this compound, the three methoxy (B1213986) groups are electron-donating and would typically activate a benzene ring towards SEAr. However, the powerful deactivating effect of the pyridazine nucleus is generally dominant, making direct electrophilic substitution on the single C-H bond at the 6-position exceptionally difficult. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which require potent electrophiles and often acidic catalysts, are not commonly reported for substrates like this compound. masterorganicchemistry.comyoutube.com

A potential strategy to enhance the reactivity of the pyridazine ring towards electrophiles involves the formation of an N-oxide. The N-oxide group in pyridine N-oxide, for example, can donate electron density back into the ring, facilitating electrophilic attack. wikipedia.orgresearchgate.net In a related system, 2,4,6-trimethoxy-pyridine 1-oxide was found to undergo nitration on its conjugate acid. researchgate.net By analogy, N-oxidation of this compound could potentially enable subsequent electrophilic substitution, although specific examples remain scarce in the literature.

Nucleophilic Aromatic Substitution Reactions on this compound

In contrast to its inertness toward electrophiles, the electron-deficient pyridazine ring is activated for nucleophilic aromatic substitution (SNAr). This type of reaction involves the attack of a nucleophile on the ring, displacing a suitable leaving group. nih.gov In this compound, the methoxy groups themselves can potentially act as leaving groups, particularly if the ring is further activated by other electron-withdrawing substituents.

The displacement of a methoxy group by a nucleophile is a known reaction in highly activated pyridazine systems. For instance, in a related compound, 3-amino-6-chloro-4-nitropyridazine 1-oxide, the methoxy group, rather than the nitro group, is displaced by an amino nucleophile. wur.nl This demonstrates that under sufficient activation, the methoxy group is a viable leaving group in the pyridazine series.

For this compound, a nucleophile could theoretically attack the carbon atoms at positions 3, 4, or 5. The regioselectivity of such a reaction would depend on the electronic environment of each position and the nature of the nucleophile. While direct SNAr displacement of a methoxy group on this compound is not widely documented, studies on related chloro-methoxypyridazines show that the positions on the pyridazine ring are highly susceptible to nucleophilic attack. clockss.org

Oxidative Transformations of this compound

The nitrogen atoms of the pyridazine ring are susceptible to oxidation, typically leading to the formation of N-oxides. This is a common reaction for N-heterocyclic compounds. arkat-usa.org The oxidation of methoxypyridines to their corresponding N-oxides is well-established and can be achieved with various oxidizing agents. researchgate.net

Common reagents for N-oxidation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.org Applying these conditions to this compound would be expected to yield the corresponding mono-N-oxides. Depending on the reaction conditions and the relative basicity of the two nitrogen atoms (influenced by the electronic effects of the methoxy groups), a mixture of N-1 and N-2 oxides could be formed. Further oxidation could potentially lead to the di-N-oxide. The resulting N-oxides are valuable intermediates as the N-O bond can alter the ring's reactivity and be used in subsequent functionalization reactions. arkat-usa.org

Reductive Transformations of this compound

The pyridazine ring can be reduced under various conditions, most commonly through catalytic hydrogenation. This process typically reduces the aromatic heterocycle to its saturated or partially saturated counterpart. The hydrogenation of pyridines to form piperidines is a well-known transformation used widely in organic synthesis. researchgate.netrsc.org

The catalytic hydrogenation of this compound would be expected to reduce the pyridazine ring. Common catalysts for this transformation include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium-based catalysts like Rh₂O₃. researchgate.netrsc.org The reaction is typically carried out under a hydrogen atmosphere. Depending on the catalyst, solvent, and reaction conditions (temperature and pressure), the reduction could yield either a dihydropyridazine, a tetrahydropyridazine, or the fully saturated hexahydropyridazine (B1330357) derivative.

| Catalyst | Typical Conditions | Expected Product |

| PtO₂ (Adams' catalyst) | H₂ (50-70 bar), Acetic Acid | Piperidine derivative (by analogy) researchgate.net |

| Rh₂O₃ | H₂ (5 bar), TFE, 40 °C | Piperidine derivative (by analogy) rsc.org |

| Rh/C | H₂O, Ambient Temp. | Piperidine derivative (by analogy) acs.org |

This table is based on the reduction of substituted pyridines and serves as a predictive guide for the potential reduction of the pyridazine ring in this compound.

Metal-Catalyzed Coupling Reactions Involving this compound as a Substrate

Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Sonogashira) are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, these reactions typically require a substrate bearing a good leaving group, such as a halide (Cl, Br, I) or a triflate (-OTf). nih.gov

This compound, as constituted, is not a suitable substrate for direct cross-coupling reactions as methoxy groups are generally poor leaving groups under these conditions. To utilize this compound in such transformations, a methoxy group would first need to be converted into a more reactive functional group. One common strategy is the conversion of a hydroxyl group (obtained from demethylation, see section 3.6) into a triflate or a halide. For example, a pyridazinol can be converted to a chloropyridazine using reagents like phosphorus oxychloride (POCl₃). This resulting chloropyridazine could then serve as a substrate in various palladium-catalyzed coupling reactions to introduce new aryl, alkyl, or alkynyl substituents onto the pyridazine core. aliyuncs.com

Functional Group Interconversions and Modifications of the Methoxy Groups and the Pyridazine Ring in this compound

The methoxy groups on the this compound scaffold are key sites for functional group interconversions. The most significant of these is demethylation to yield the corresponding pyridazinone (or hydroxypyridazine) tautomers.

This transformation can be achieved by treating methoxypyridazines with amines. clockss.org The reaction is not a nucleophilic attack on the ring, but rather an SN2 reaction where the amine nucleophile attacks the methyl group of the methoxy ether, with the pyridazinoxide anion acting as the leaving group. Subsequent protonation yields the pyridazinone product. Studies on chloro-methoxypyridazines have shown this to be an effective method. For example, treating 3,4-dichloro-5-methoxypyridazine (B184940) with morpholine (B109124) results in demethylation at the 5-position to give 5-chloro-6-(4-morpholinyl)-4(1H)-pyridazinone in good yield. clockss.org

The relative ease of demethylation at the 3, 4, and 5-positions of this compound would be influenced by steric and electronic factors. Research on related 2-methyl-methoxy-3(2H)-pyridazinones indicates that a methoxy group at the 4-position, adjacent to a carbonyl, is more readily demethylated than one at the 5-position. clockss.org This suggests a potential for regioselective functionalization of this compound through controlled demethylation, providing access to various pyridazinone derivatives that can be further elaborated.

| Reagent | Reaction Type | Product | Finding from Related Systems |

| Amines (e.g., Morpholine) | SN2 Demethylation | Pyridazinone | Effective for demethylating chloro-methoxypyridazines clockss.org |

| Lewis Acids (e.g., BBr₃) | Ether Cleavage | Pyridazinone | General method for demethylating aryl methyl ethers |

This table summarizes key functional group interconversions applicable to the methoxy groups of this compound.

Advanced Spectroscopic and Structural Characterization of 3,4,5 Trimethoxypyridazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. vanderbilt.edu By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. msu.edu

For 3,4,5-Trimethoxypyridazine, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons present. The single proton on the pyridazine (B1198779) ring (at position 6) would likely appear as a singlet in a specific chemical shift region characteristic of aromatic or heteroaromatic protons. The protons of the three methoxy (B1213986) groups (-OCH₃) would also produce signals. It is anticipated that the methoxy groups at the 3- and 5-positions would be chemically equivalent due to molecular symmetry, resulting in a single signal integrating to six protons. The methoxy group at the 4-position would be in a unique chemical environment and thus produce a separate signal integrating to three protons.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon framework. A distinct signal would be expected for each unique carbon atom in the molecule. This would include signals for the carbon atoms of the pyridazine ring and the carbons of the methoxy groups. The chemical shifts of these signals are influenced by the electron-withdrawing effects of the nitrogen atoms and the electron-donating effects of the methoxy groups.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, confirming the substitution pattern of the methoxy groups on the pyridazine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-6 | 7.5 - 8.5 | - |

| 3-OCH₃ & 5-OCH₃ | 3.8 - 4.2 | 55 - 65 |

| 4-OCH₃ | 3.8 - 4.2 | 55 - 65 |

| C-3 & C-5 | - | 150 - 160 |

| C-4 | - | 140 - 150 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edurigaku.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. uhu-ciqso.es

For this compound, a successful single-crystal X-ray analysis would require growing a suitable, high-quality crystal of the compound. The analysis would reveal the planarity of the pyridazine ring and the orientation of the three methoxy groups relative to the ring. It would also detail intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement. rsc.org This information is crucial for understanding the molecule's solid-state properties.

Table 2: Key Structural Parameters Obtainable from X-ray Diffraction for this compound (Note: This table lists the types of data that would be obtained from the analysis.)

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms (e.g., C-N, C-O, C-C, C-H). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-N, C-C-O). |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.combiocompare.com This allows for the unambiguous determination of the molecular formula.

For this compound (C₇H₁₀N₂O₃), HRMS would be used to measure its exact mass. The experimentally determined mass would be compared to the calculated theoretical mass to confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments would then be performed to study the fragmentation pathways of the molecule. nih.gov By inducing fragmentation and analyzing the resulting product ions, it is possible to deduce structural information, such as the loss of methyl groups, carbon monoxide, or parts of the pyridazine ring, providing further confirmation of the molecule's structure.

Table 3: Predicted HRMS Data for this compound (Note: This table is predictive. Fragmentation patterns depend on the ionization technique and collision energy.)

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₁N₂O₃⁺ | 171.0764 |

| [M+Na]⁺ | C₇H₁₀N₂O₃Na⁺ | 193.0583 |

| Possible Fragment 1 | C₆H₈N₂O₂⁺ | 140.0586 (Loss of CH₃O) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis of this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de These techniques are complementary and provide a characteristic fingerprint for a compound, allowing for the identification of functional groups. ksu.edu.sanih.gov

The IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of its structural components. Key expected vibrations include:

C-H stretching from the methoxy groups and the aromatic ring.

C=N and C=C stretching vibrations within the pyridazine ring.

C-O stretching of the methoxy groups.

Ring breathing modes of the pyridazine core.

Bending and rocking vibrations of the various groups.

Differences in the selection rules for IR and Raman spectroscopy can provide information about the molecule's symmetry. spectroscopyonline.com For instance, if the molecule possesses a center of symmetry, certain vibrations may be active in Raman but forbidden in IR, and vice-versa.

Table 4: Expected Vibrational Bands for this compound (Note: This table provides expected frequency ranges for key functional groups.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (methoxy) | Stretching | 2850 - 3000 | IR, Raman |

| C=N / C=C (ring) | Stretching | 1400 - 1650 | IR, Raman |

| C-O (ether) | Stretching | 1050 - 1250 | IR |

Electronic Spectroscopy (UV-Vis) for Aromatic System Characterization and Electronic Transitions of this compound

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. vscht.cz The wavelengths of absorption are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. vscht.cz The pyridazine ring constitutes a π-conjugated system, and the lone pairs on the nitrogen and oxygen atoms can also participate in electronic transitions. The positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent used for the measurement. researchgate.net Analysis of the spectrum helps in characterizing the aromatic system and understanding its electronic properties. libretexts.org

Table 5: Expected Electronic Transitions for this compound (Note: This table is predictive and based on general principles of electronic spectroscopy.)

| Transition Type | Description | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 200 - 300 |

Theoretical and Computational Investigations of 3,4,5 Trimethoxypyridazine

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure, Stability, and Reactivity Prediction of 3,4,5-Trimethoxypyridazine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules. For a molecule like this compound, DFT calculations could provide valuable insights into its properties.

A typical DFT study on this compound would involve geometry optimization to determine its most stable three-dimensional structure. Subsequent calculations would yield a wealth of information, including:

Electronic Properties: The distribution of electrons within the molecule, characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Thermodynamic Properties: Parameters such as enthalpy of formation, entropy, and Gibbs free energy could be calculated to assess the molecule's thermodynamic stability.

While DFT studies have been conducted on other pyridazine (B1198779) derivatives, such as 3-chloro-6-methoxypyridazine, no published data from such calculations for this compound are available. Therefore, no specific data tables on its electronic structure, stability, or reactivity can be presented.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to investigate its conformational landscape and how it interacts with other molecules, including solvents or biological macromolecules.

Key aspects that could be explored through MD simulations include:

Conformational Flexibility: The three methoxy (B1213986) groups attached to the pyridazine ring can rotate, leading to various conformers. MD simulations would allow for the exploration of the potential energy surface to identify the most stable conformations and the energy barriers between them.

Intermolecular Interactions: In a condensed phase, molecules of this compound would interact with each other through various non-covalent forces, such as van der Waals forces and dipole-dipole interactions. MD simulations can provide detailed information about the nature and strength of these interactions.

Solvation Effects: By simulating the molecule in different solvents, one could understand how the solvent environment affects its conformation and dynamics.

Currently, there are no published MD simulation studies specifically focused on this compound. Consequently, no data on its conformational preferences or intermolecular interaction patterns can be reported.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound and its Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of compounds with their physical, chemical, or biological properties. A QSPR model for pyridazine derivatives could potentially predict the properties of this compound.

The development of a QSPR model typically involves:

Dataset Collection: Gathering a set of pyridazine derivatives with experimentally determined values for a specific property.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

While QSPR studies have been performed on various classes of pyridazine derivatives for different applications, no specific QSPR models that include this compound or are designed to predict its properties have been found in the literature. Therefore, no QSPR data or predictive models for this compound can be presented.

Reaction Mechanism Elucidation Through Computational Methods for Transformations Involving this compound

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For transformations involving this compound, these methods could be used to:

Map Reaction Pathways: Identify the transition states and intermediates along a reaction coordinate.

Calculate Activation Energies: Determine the energy barriers for different reaction steps, which helps in understanding the reaction kinetics and predicting the major products.

Investigate Reaction Selectivity: Explain the regioselectivity or stereoselectivity of a reaction by comparing the activation energies of different possible pathways.

The reactivity of the pyridazine ring is influenced by the electron-donating methoxy groups. Computational studies could explore various reactions such as electrophilic aromatic substitution, nucleophilic substitution, or cycloaddition reactions involving this compound.

However, a review of the existing literature reveals no computational studies that have elucidated the mechanism of any chemical transformation involving this compound. As a result, no specific reaction mechanisms or associated energy profiles can be detailed in this article.

Lack of Specific Research Data on this compound as a Chemical Intermediate

The performed searches consistently retrieved data for related but structurally distinct compounds, primarily those containing the 3,4,5-trimethoxyphenyl or 3,4,5-trimethoxybenzyl moieties. These related compounds, such as 3,4,5-trimethoxybenzaldehyde (B134019) and its derivatives, are well-documented as versatile building blocks in the synthesis of various complex molecules and heterocyclic scaffolds. However, this information falls outside the strict scope of the requested article, which is solely focused on the pyridazine-based compound.

Interestingly, information was found for the analogous compound, 3,4,5-trichloropyridazine (B3021642) (CAS No: 14161-11-6), which is cataloged as a chemical building block. pharmaffiliates.comsynchem.de This suggests that pyridazines substituted at the 3, 4, and 5 positions are utilized in chemical synthesis. One could hypothesize the synthesis of this compound from this chlorinated precursor via nucleophilic substitution with methoxide (B1231860) ions. However, no literature was found detailing this specific transformation or the subsequent use of the resulting this compound product.

Given the strict instructions to generate content solely on this compound and to adhere to a detailed outline covering its specific applications in synthesis, derivatization, and the development of novel reagents, the lack of direct and relevant research findings makes it impossible to generate a scientifically accurate and informative article. Proceeding would require speculation or the incorrect appropriation of data from related but different chemical entities, which would violate the core requirements of accuracy and adherence to the specified subject matter.

Therefore, no content can be provided for the following requested sections:

Role of 3,4,5 Trimethoxypyridazine As a Chemical Intermediate and Building Block

Strategies for Derivatization and Scaffold Modification of 3,4,5-Trimethoxypyridazine for Chemical Diversity

Further investigation into specialized or proprietary chemical synthesis databases may be required to locate information on this specific compound.

Q & A

Q. What are the optimal synthetic routes for preparing 3,4,5-trimethoxypyridazine in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridazine derivatives. For example, one approach uses nucleophilic substitution reactions under controlled pH (8–9) and temperatures (60–80°C) to introduce methoxy groups at positions 3, 4, and 5. Catalysts like potassium carbonate or triethylamine are employed to enhance reaction efficiency . Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane eluents. Yields can exceed 70% with optimized stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Use PPE (gloves, goggles) to prevent skin/eye irritation (H315, H319) .

- Store in airtight containers at 2–8°C to avoid degradation .

- Dispose of waste via incineration or licensed chemical disposal services .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anticancer activity?

- Methodological Answer :

- Substituent Screening : Modify the thiazole or pyrimidine moieties and test in vitro cytotoxicity (e.g., IC values against MCF-7 breast cancer cells). Derivatives with electron-withdrawing groups (e.g., -CF) show enhanced activity .

- Data Table :

| Derivative | Substituent | IC (µM) |

|---|---|---|

| A | -H | 12.5 |

| B | -CF | 3.8 |

| C | -OCH | 8.2 |

| (Source: ) |

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin (a common anticancer target). Focus on hydrogen bonding with β-tubulin’s colchicine-binding site .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA and Tukey’s post-hoc test to compare datasets across studies (e.g., IC variability due to assay conditions) .

- Dose-Response Curves : Validate potency thresholds using Hill slope analysis to account for cell-line-specific sensitivities .

Q. What strategies improve the metabolic stability of this compound derivatives in preclinical studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance bioavailability .

- In Vitro Microsomal Assays : Test hepatic stability using rat liver microsomes and LC-MS quantification .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.